![molecular formula C16H13N3O3 B2683911 2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034338-83-3](/img/structure/B2683911.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

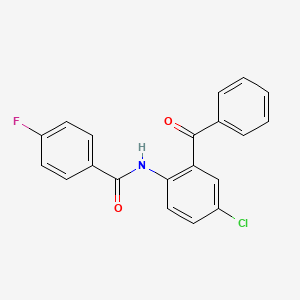

“2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a chemical compound that contains a benzodioxol group and a pyrazolopyridine group . It is part of a class of molecules that have shown promising cytotoxic activity, with IC 50 values ranging from 5.24 to 63.12 μm .

Synthesis Analysis

The synthesis of this compound involves the use of a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates . This transforms the designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxol group and a pyrazolopyridine group . The benzodioxol group is a type of aromatic ether, while the pyrazolopyridine group is a type of nitrogen-containing heterocycle .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction is used to create a triazole linkage between the benzodioxol group and the pyrazolopyridine group .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Synthesis and Insecticidal Assessment : Research has explored the synthesis of heterocycles incorporating a thiadiazole moiety for potential applications in pest management. Compounds synthesized from a precursor similar in complexity to the one have shown insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, suggesting a potential application in agricultural pest control (Fadda et al., 2017).

Antitumor Activity

Synthesis and Antitumor Activity : The synthesis of novel compounds based on structural moieties similar to "2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide" has been investigated for antitumor activity. Some synthesized compounds have exhibited promising inhibitory effects on various cancer cell lines, highlighting the potential of such compounds in cancer research and therapy development (Albratty et al., 2017).

Pharmacological Research

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Research into compounds with similar structural elements has led to the discovery of potent and efficacious inhibitors of PI3Kα and mTOR, important targets in cancer therapy. Modifications to the molecular structure to improve metabolic stability have been a key focus, demonstrating the importance of such compounds in the development of new cancer therapies (Stec et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-16(8-11-1-2-14-15(7-11)22-10-21-14)18-12-4-6-19-13(9-12)3-5-17-19/h1-7,9H,8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIWWEYRBOFPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)

![Methyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2683831.png)

![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2683834.png)

![1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile](/img/structure/B2683835.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2683840.png)

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2683844.png)

![5,6-Dimethyl-2-[2-oxo-2-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2683845.png)

![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)

![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683847.png)

![N-(3,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2683848.png)